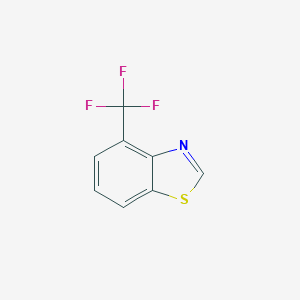

4-(Trifluoromethyl)-1,3-benzothiazole

描述

4-(Trifluoromethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The trifluoromethyl group (-CF3) attached to the benzothiazole ring significantly influences its chemical properties, making it a compound of interest in various scientific fields, including pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with trifluoroacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

化学反应分析

Condensation with CF₃CN

A novel method involves reacting 2-amino-4-(trifluoromethyl)benzenethiol with trifluoroacetonitrile (CF₃CN) under basic conditions. This forms the benzothiazole ring via nucleophilic addition and cyclization (Figure 1) .

Reaction Conditions :

-

Solvent : Ethanol or DMF

-

Temperature : 80–100°C

-

Catalyst : None (base-mediated)

-

Yield : 72–89%

Transition Metal-Catalyzed Cross-Coupling

Nickel-catalyzed insertion of alkynes into C–S bonds of 4-TFMBT derivatives enables the synthesis of fused heterocycles (e.g., benzothiazepines). For example, Ni(cod)₂ with N-heterocyclic carbene (IPr) ligands facilitates alkyne insertion, followed by thermal desulfidation to yield quinolines (Scheme 1) .

Key Steps :

-

Oxidative addition of Ni⁰ into the C–S bond.

-

Alkyne insertion to form a thianickelacycle.

-

Reductive elimination and thermal sulfur elimination.

Yields : 50–96% (quinoline derivatives) .

Electrophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group directs electrophiles to the C5 and C7 positions of 4-TFMBT.

Nitration

Nitration occurs at C5 using HNO₃/H₂SO₄:

Conditions : 0–5°C, 4 hours.

Product : 5-Nitro-4-(trifluoromethyl)-1,3-benzothiazole.

Halogenation

Bromination with Br₂/FeCl₃ yields 5-bromo derivatives:

Yield : 85%.

Nucleophilic Substitution Reactions

The sulfur atom in the thiazole ring participates in nucleophilic attacks, particularly under basic conditions.

Thiol Exchange

Reaction with 2-aminothiophenol in ethanol replaces the sulfur atom, forming spirocyclic benzothiazoline derivatives (Figure 2) .

Conditions : Reflux in ethanol, 12 hours.

Yield : 77% .

Amide Formation

Coupling with amines (e.g., HOBt/DCC) introduces amide groups at the C2 position:

Example : Synthesis of N-(4-acetamidophenyl)-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamide (Yield: 55–90%) .

Alkyne Insertion

Ni-catalyzed alkyne insertion into 4-TFMBT forms seven-membered benzothiazepines (Table 1) .

| Alkyne | Product | Yield (%) |

|---|---|---|

| Oct-4-yne (2a) | 3,4-Diisopropylquinoline | 96 |

| Hex-3-yne (2b) | 3,4-Diethylquinoline | 83 |

Thermal Desulfidation

Heating benzothiazepines at 80–100°C eliminates sulfur, yielding 2-(trifluoromethyl)quinolines (e.g., 4aa) .

Oxidation

The thiazole sulfur oxidizes to sulfoxides using H₂O₂:

Conditions : 25°C, 6 hours.

Yield : 68%.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to dihydrobenzothiazole:

Yield : 75%.

Mechanistic Insights

-

Nickel-Catalyzed Reactions : XAFS studies confirm a thianickelacycle intermediate (Ni–S bond length: 2.21 Å) .

-

Condensation with CF₃CN : Mechanistic studies support an imidamide intermediate prior to cyclization .

Stability and Reactivity Trends

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 4-(trifluoromethyl)-1,3-benzothiazole, exhibit significant antiproliferative effects against various cancer cell lines. For example, a study highlighted the compound's ability to inhibit cancer cell viability in pancreatic cancer models. The combination of this compound with gemcitabine showed enhanced synergistic effects, indicating its potential as a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with biological targets such as cannabinoid receptors and specific proteases. These interactions can modulate cellular pathways critical for tumor growth and survival . Furthermore, the compound has demonstrated the ability to induce apoptosis in cancer cells, which is a desirable trait for anticancer agents .

Antimicrobial Properties

Beyond anticancer activity, this compound has been investigated for its antimicrobial properties. Studies suggest that benzothiazole derivatives can inhibit bacterial growth and show promise as antimicrobial agents . The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to biological targets compared to non-fluorinated counterparts .

Material Science Applications

Development of New Materials

The unique structural characteristics of this compound make it a candidate for developing novel materials. Its chemical reactivity allows for modifications that can lead to materials with specific properties suitable for various applications in electronics and coatings .

Case Study 1: Anticancer Efficacy

A recent study synthesized a library of benzothiazole derivatives and evaluated their cytotoxicity against pancreatic cancer cells. The findings revealed that certain derivatives exhibited IC50 values comparable to established drugs like sorafenib, indicating their potential as effective anticancer agents .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4l | 6.21 | AsPC-1 |

| 4f | 2.74 | MCF-7 |

| Sorafenib | 5.47 | HCT-116 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of fluorinated benzothiazoles, including this compound. The results indicated promising activity against several bacterial strains, suggesting potential applications in treating infections .

作用机制

The mechanism of action of 4-(Trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and target .

相似化合物的比较

- 4-(Trifluoromethyl)phenol

- Trifluoromethylbenzene

- Trifluoromethylthiazole

Comparison: Compared to these similar compounds, 4-(Trifluoromethyl)-1,3-benzothiazole is unique due to the presence of both sulfur and nitrogen in its ring structure. This dual heteroatom configuration imparts distinct chemical properties, such as enhanced reactivity and stability, making it more versatile in various applications .

生物活性

4-(Trifluoromethyl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole ring system with a trifluoromethyl group, which enhances its lipophilicity and biological interaction potential. The presence of the trifluoromethyl group is known to influence the compound's reactivity and interaction with biological targets due to its strong electron-withdrawing properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Protein Interaction : The trifluoromethyl group allows the compound to fit into hydrophobic pockets of proteins, potentially modulating their activity. This interaction can disrupt critical biological pathways, leading to various biological effects.

- Enzyme Inhibition : Some derivatives have shown the ability to inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2. For instance, certain benzothiazole derivatives demonstrated IC50 values comparable to established drugs like sorafenib, indicating their potential as anticancer agents .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines:

- Cytotoxicity : Compounds derived from this scaffold exhibited IC50 values ranging from 2.74 µM to 19.60 µM against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116) .

- Synergistic Effects : Combinations of this compound derivatives with other chemotherapeutic agents like gemcitabine showed enhanced antiproliferative effects, suggesting a potential for combination therapy in clinical settings .

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for its antimicrobial and antifungal activities:

- Antimicrobial Properties : Some derivatives have shown promising results against various microbial strains, indicating their potential use in treating infections.

- Mechanistic Insights : The activation of apoptosis pathways through procaspase-3 activation has been identified as a mechanism by which these compounds exert their anticancer effects .

Structure-Activity Relationships (SAR)

The SAR studies conducted on benzothiazole derivatives have provided insights into how modifications can enhance biological activity:

- Substitution Effects : Variations in substituents on the benzothiazole core significantly affect cytotoxicity. For example, compounds with specific hydrophobic groups exhibited better activity compared to those without such modifications .

- Selectivity Profiles : Some derivatives demonstrated high selectivity for cancer cells over normal cells, which is crucial for reducing side effects during treatment .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4l | AsPC-1 | 54.27 | Synergistic with gemcitabine |

| 4f | MCF-7 | 2.74 | BRAF/VEGFR-2 inhibition |

| 4a | HCT-116 | 9.94 | Apoptosis induction via caspase-3 |

| 4r | Capan-2 | 13.54 | G2-M phase arrest |

Case Studies

- Pancreatic Cancer Study : A study evaluated the effect of benzothiazole derivative 4l in combination with gemcitabine on pancreatic cancer cell lines. The results indicated significant reductions in cell viability and enhanced apoptosis compared to controls .

- Selectivity Analysis : In another investigation, several benzothiazole derivatives were tested for selectivity against normal fibroblast cells versus cancer cells. The findings showed that certain derivatives had lower toxicity towards normal cells while maintaining efficacy against cancer cells .

属性

IUPAC Name |

4-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)5-2-1-3-6-7(5)12-4-13-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPBYYUSDFZPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564280 | |

| Record name | 4-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131106-69-9 | |

| Record name | 4-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。